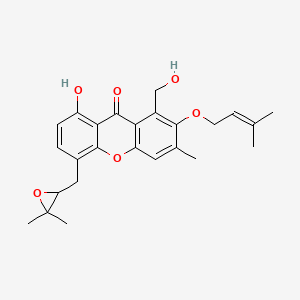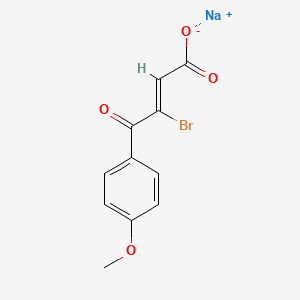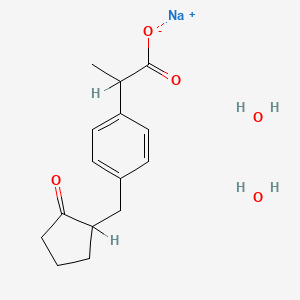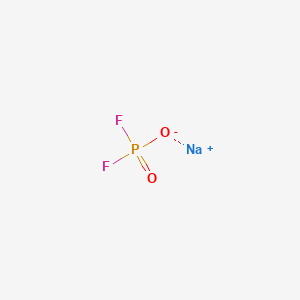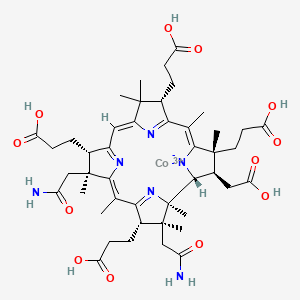
cob(III)yrinic acid a,c diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cob(III)yrinic acid a,c diamide is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated within a corrin ring structure. This compound plays a crucial role in the metabolic pathways of certain bacteria and archaea, contributing to the synthesis of essential cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cob(III)yrinic acid a,c diamide typically involves the amidation of cobyrinic acid at the a and c positions. This process can be achieved through chemical or enzymatic methods. The chemical synthesis involves the use of amide-forming reagents under controlled conditions to ensure selective amidation.
Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation. Bacteria such as Pseudomonas denitrificans and Propionibacterium shermanii are commonly used for this purpose. These microorganisms are engineered to overproduce the desired compound through metabolic engineering and optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Cob(III)yrinic acid a,c diamide undergoes various chemical reactions, including:
Reduction: The reduction of this compound to cob(II)yrinic acid a,c diamide and further to cob(I)yrinic acid a,c diamide.
Substitution: The substitution of ligands coordinated to the cobalt center, such as the replacement of water molecules with other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or other mild reducing agents are used for the reduction reactions.
Nucleophiles: Common nucleophiles include cyanide, hydroxide, and thiolate ions.
Major Products:
Scientific Research Applications
Cob(III)yrinic acid a,c diamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of cobalamin derivatives.
Biology: Plays a role in the study of vitamin B12 biosynthesis and its metabolic pathways.
Medicine: Investigated for its potential in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of vitamin B12 supplements and fortified foods.
Mechanism of Action
The mechanism of action of cob(III)yrinic acid a,c diamide involves its conversion to adenosylthis compound through a series of reduction and nucleophilic substitution reactions. The cobalt center undergoes reduction from +3 to +1 oxidation state, enabling the nucleophilic attack on ATP to form the adenosylated product. This product serves as a cofactor for various enzymatic reactions, including the conversion of methylmalonyl-CoA to succinyl-CoA .
Comparison with Similar Compounds
Cob(III)yrinic acid a,c diamide is unique due to its specific amidation at the a and c positions. Similar compounds include:
Cob(II)yrinic Acid A,C Diamide: The reduced form of this compound.
Adenosylthis compound: The adenosylated form, which acts as a coenzyme in various biochemical reactions
These compounds share the corrin ring structure and cobalt coordination but differ in their oxidation states and functional groups, leading to distinct biochemical roles and applications.
Properties
Molecular Formula |
C45H61CoN6O12+2 |
|---|---|
Molecular Weight |
936.9 g/mol |
IUPAC Name |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
InChI Key |
GZVQKRGLFFEGKE-OKJGWHJPSA-M |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


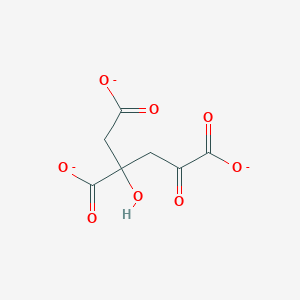
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
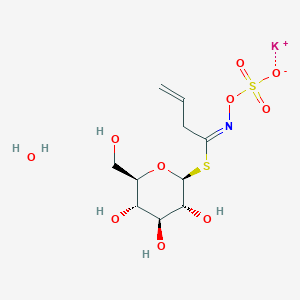
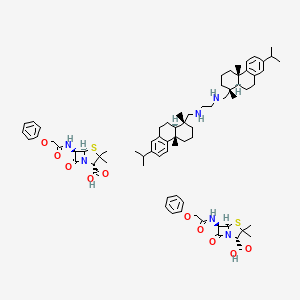
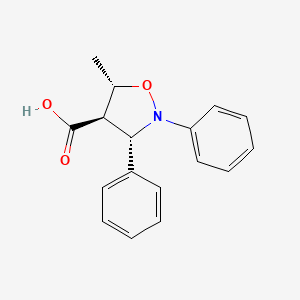
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
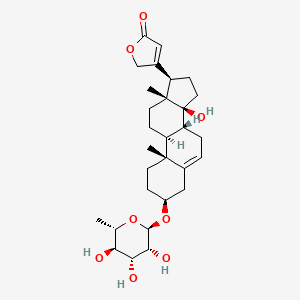
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
